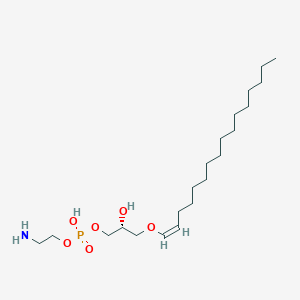
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound that plays a crucial role in various biological processes. It is a type of lysophosphatidylethanolamine, which is a subclass of phospholipids. These compounds are essential components of cell membranes and are involved in signaling pathways and membrane dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-hexadecenyl alcohol and sn-glycero-3-phosphoethanolamine.
Reaction Conditions: The 1-hexadecenyl alcohol is first converted to its corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Alkylation: The alkyl halide is then reacted with sn-glycero-3-phosphoethanolamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phospholipids with different functional groups.
科学的研究の応用
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in cell membrane structure and function, and is involved in signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to membrane dysfunction.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems for drugs and cosmetics.
作用機序
The mechanism of action of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and affecting signaling pathways. The compound’s molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine: Another lysophospholipid with a similar structure but with a choline head group instead of ethanolamine.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoserine: Similar structure with a serine head group.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoinositol: Similar structure with an inositol head group.
Uniqueness
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is unique due to its ethanolamine head group, which imparts distinct biochemical properties. It is more involved in signaling pathways related to cell growth and apoptosis compared to its choline and serine counterparts.
特性
CAS番号 |
174062-72-7 |
|---|---|
分子式 |
C21H44NO6P |
分子量 |
437.6 g/mol |
IUPAC名 |
2-aminoethyl [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15-/t21-/m1/s1 |
InChIキー |
QYTPGOPLNFESQC-NUTQULCTSA-N |
異性体SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O |
正規SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















